Dinoprost

Description

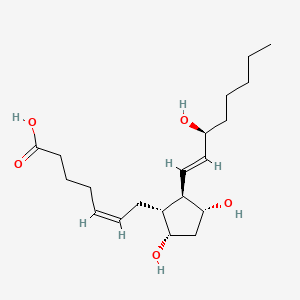

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS No. |

551-11-1, 23518-25-4 | |

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Direct Conversion from Prostaglandin F2α

ChemicalBook documents a two-stage process converting prostaglandin F2α (Formula 6 ) to dinoprost tromethamine (Formula 7 ) with 92.5% yield.

Reaction Protocol

Stage 1: Prostaglandin F2α Dissolution

150 g prostaglandin F2α is dissolved in 5 L acetonitrile at 45°C, filtered to remove impurities.

Stage 2: Tromethamine Crystallization

Tromethamine (49.2 g) in 90 mL water is added to the filtrate at 55°C, inducing crystallization. After 18–24 h cooling, vacuum drying yields 180 g product.

Operational Considerations

-

Solvent Choice : Acetonitrile’s high polarity enhances tromethamine solubility.

-

Temperature Control : Maintaining 45–55°C prevents thermal degradation of prostaglandin.

Facile Route via Key Intermediate

Intermediate-Driven Synthesis

Shankar et al. developed a route using (±)-Corey lactone to synthesize key intermediate 6 , which is converted to this compound in 2–3 steps. Diastereomeric separation at the intermediate stage simplifies purification, though yields are marginally lower (80–85%).

Strategic Advantages

-

Diastereomer Separation : Chromatographic resolution of 6 improves enantiomeric purity.

-

Modularity : Intermediate 6 allows synthesis of carboprost analogs through side-chain modifications.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Industrial Scalability

Catalytic System Enhancements

Replacing iodobenzene diacetate with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the oxidation step reduces reaction time by 30% without compromising yield.

Analyse Des Réactions Chimiques

Metabolic Degradation

Dinoprost undergoes enzymatic dehydrogenation in vivo, primarily in the lungs and liver. This reaction converts this compound into inactive metabolites via oxidation of its hydroxyl groups .

Metabolic Pathways

| Enzyme | Reaction | Source |

|---|---|---|

| Lung/Liver enzymes | Dehydrogenation of hydroxyl groups → Inactive metabolites |

Analytical Reactions

This compound is quantified using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-QqQ-MS/MS). The method relies on ionization, fragmentation, and multiple reaction monitoring (MRM) transitions .

MRM Parameters for this compound (PGF2α)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|

| 353.1 | 309.3 | 19 | 5.791 |

| 193.25 | 26 | 5.791 | |

| 291.3 | 26 | 5.791 | |

| 335.4 | 26 | 5.791 |

Key Observations

-

Ionization occurs in negative mode ([M−H]⁻), except for misoprostol analogs, which form sodium adducts ([M+Na]⁺) .

-

Fragmentation patterns include cleavage of the cyclopentane ring and hydroxyl-containing side chains .

Stability and Degradation

This compound exhibits time-dependent stability in biological matrices:

Critical Factors

-

pH Sensitivity : Degradation accelerates under acidic or alkaline conditions due to hydrolysis of the carboxylic acid group .

-

Storage : Requires refrigeration to minimize hydrolytic cleavage .

Structural Chemistry

This compound’s structure (C₂₀H₃₄O₅) includes a cyclopentane ring with hydroxyl and carboxylic acid substituents. Its SMILES notation is CCCC[C@H](O)\C=C$$C@H]1[C@H](O)C[C@H](O)[C@@H]1C\C=C/CCCC(O)=O .

Key Functional Groups

Applications De Recherche Scientifique

Induction of Labor

Dinoprost is widely used for cervical ripening and labor induction in pregnant women. The FDA has approved its use for various indications:

- Cervical Ripening : this compound is administered intravaginally to facilitate cervical dilation and effacement, which is crucial for labor induction. Studies show that this compound significantly increases the rate of vaginal delivery within 48 hours compared to other methods, such as the double-balloon catheter approach .

- Labor Induction : In cases of medical indications for induction, this compound effectively stimulates uterine contractions, mimicking natural labor contractions. It is particularly beneficial for women with unfavorable cervixes (Bishop score < 6) and has been shown to result in higher vaginal delivery rates compared to misoprostol .

Case Study: Comparative Effectiveness

A retrospective study involving 182 women using this compound revealed a vaginal delivery rate of 90.11% within 48 hours, significantly higher than the 75.38% observed in the double-balloon catheter group (p = 0.0002). The cesarean section rate was also lower in the this compound group (9.89% vs. 24.62%) .

Medical Abortion

This compound serves as an abortifacient for terminating pregnancies between gestational weeks 12 to 20. It is effective in evacuating uterine contents following missed abortions or intrauterine fetal death up to 28 weeks . The compound aids in softening the cervix and enhancing uterine contractions, facilitating the expulsion process.

Management of Gestational Trophoblastic Disease

This compound is utilized in treating nonmetastatic gestational trophoblastic disease, where it helps manage abnormal growths within the uterus by promoting uterine contractions and expulsion of tissue .

Veterinary Applications

Beyond human medicine, this compound has applications in veterinary medicine, particularly in controlling reproductive functions in livestock. It is used to induce estrus and manage conditions like cystic ovaries by promoting luteolysis through its prostaglandin activity .

Data Summary Table

Mécanisme D'action

Dinoprost exerts its effects by binding to specific prostaglandin receptors on the surface of target cells . This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle cells in the uterus . The primary molecular targets are the prostaglandin F2 alpha receptors, which mediate the compound’s effects on uterine contractions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Prostaglandin Compounds

Chemical Structure and Stability

Key Findings :

Pharmacokinetics and Efficacy

Luteolytic Activity

- This compound: Intra-CL injection of 2.5 mg reduces P4 levels within 2–12 hours in cows, faster than intramuscular (IM) administration .

- Cloprostenol: At lower doses (e.g., 10 mg IRF), it induces estrus and ovulation comparably to this compound 25 mg IM .

Key Findings :

- D-cloprostenol sodium significantly increases weaning weight and milk production in sows, unlike DL-cloprostenol .

- This compound’s intrauterine action resolves pyometra in 85% of cows, with 70% achieving pregnancy post-treatment .

Clinical Data and Research Insights

Table 1: Comparison of this compound and Cloprostenol in Swine

Key Findings :

- This compound at 113-day gestation optimizes live births but requires careful timing to avoid dystocia .

- Cloprostenol improves colostrum intake, enhancing pre-weaning survival .

Activité Biologique

Dinoprost, chemically known as prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin with significant biological activities, particularly in reproductive health. It is primarily used in obstetrics and gynecology for its ability to induce labor, manage incomplete abortions, and facilitate cervical ripening. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and comparative studies with other agents.

This compound exerts its effects mainly through the activation of prostaglandin receptors, particularly the FP receptor. This interaction leads to:

- Stimulation of Myometrial Contractions : this compound promotes rhythmic contractions of the uterus, mimicking natural labor contractions. These contractions are critical for inducing labor and terminating pregnancies during the second trimester .

- Cervical Ripening : It facilitates cervical dilation and softening, essential for labor progression .

- Luteolytic Effects : this compound can induce luteolysis by inhibiting steroidogenesis in the corpus luteum, which is crucial for maintaining early pregnancy .

Pharmacokinetics

- Absorption : this compound is absorbed at a rate of approximately 0.3 mg per hour when administered vaginally.

- Distribution : It has a protein binding rate of about 73% to albumin and is rapidly metabolized in local tissues.

- Half-life : The half-life of this compound is less than 5 minutes, necessitating frequent dosing for sustained effects .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Induction of Labor : Used to initiate labor in women with term or post-term pregnancies. Studies show that this compound is effective in achieving vaginal delivery within 48 hours compared to alternative methods like mechanical dilation .

- Management of Incomplete Abortion : It is administered to facilitate uterine evacuation in cases of incomplete abortion or miscarriage .

Comparative Studies

Several studies have compared this compound with other agents such as misoprostol for labor induction:

Case Studies and Research Findings

- Study on Induction Methods : A study involving 381 women demonstrated that those receiving dinoprostone had significantly lower rates of cesarean delivery compared to those receiving mechanical dilation methods (9.89% vs. 24.62%, P < 0.0002). Moreover, the duration of labor was longer in the dinoprostone group but required less oxytocin augmentation .

- Prospective Study on Misoprostol vs Dinoprostone : In a randomized controlled trial involving 100 patients, dinoprostone showed a higher percentage of successful deliveries with fewer doses compared to misoprostol, highlighting its efficacy as a preferred agent for cervical ripening and induction .

Q & A

Q. What are the primary mechanisms by which Dinoprost induces luteolysis in mammalian reproductive studies?

this compound acts as a potent FP receptor agonist, binding to prostaglandin F2α receptors on luteal cells to trigger intracellular signaling pathways. Key mechanisms include:

- ER Stress and Apoptosis : In goat luteal cells, 1 μM this compound for 24 hours significantly upregulates GRP78 (a marker of endoplasmic reticulum stress) and induces apoptosis (15.62±3.12% apoptotic rate) via UPR sensor activation .

- Steroidogenic Enzyme Suppression : this compound downregulates mRNA levels of STAR (steroidogenic acute regulatory protein) and HSD3B (3β-hydroxysteroid dehydrogenase), critical for progesterone synthesis, as shown in bovine corpus luteum (CL) models . Methodological Note: Use in vitro luteal cell cultures (goat/bovine) with 1–5 μM this compound concentrations and apoptosis assays (e.g., TUNEL, caspase-3 activity) to quantify luteolytic effects.

Q. How do researchers model this compound’s effects on uterine smooth muscle contraction in vitro?

- Cell Lines : Primary cultures of uterine smooth muscle cells or immortalized myometrial cell lines (e.g., hTERT-immortalized cells).

- Experimental Design : Treat cells with 0.1–10 μM this compound for 1–24 hours. Measure calcium flux (via Fura-2 AM dye) or contractility (using collagen gel contraction assays) .

- Controls : Co-administer FP receptor antagonists (e.g., AL-8810) to confirm receptor specificity.

Advanced Research Questions

Q. How can contradictory data on this compound’s systemic vs. localized effects in bovine models be resolved?

Contradiction Example:

- Systemic Administration : Intramuscular (IM) this compound in cows reduces plasma progesterone but shows no significant effect on endometrial diameter or haptoglobin levels .

- Localized Administration : Intra-CL injection of 2.5–5 mg this compound downregulates STAR and HSD3B mRNA more effectively than IM routes, suggesting tissue-specific responses . Methodological Resolution:

- Use Doppler ultrasonography to monitor CL blood flow changes post-administration .

- Compare mRNA/protein expression profiles (qPCR, Western blot) across administration routes.

Q. What experimental designs optimize the study of this compound’s pharmacokinetics in vivo?

this compound has a short plasma half-life (~minutes) due to rapid hepatic/lung clearance . Key considerations:

- Sampling Frequency : Collect blood/tissue samples at 0, 5, 15, 30, 60, and 120 minutes post-injection.

- Tissue-Specific Analysis : Prioritize injection sites, uterus, and CL for residue quantification (HPLC-MS/MS).

- Metabolite Tracking : Monitor this compound tromethamine dissociation kinetics using radiolabeled analogs (e.g., ³H-Dinoprost) .

Q. How do researchers address variability in this compound-induced ER stress across species?

- Species-Specific Models : Compare goat (high apoptotic response) vs. bovine (moderate response) luteal cells under identical this compound conditions (1 μM, 24 hours) .

- Transcriptomic Profiling : Perform RNA-seq to identify species-specific UPR pathway activation (e.g., ATF6, IRE1α).

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response curves (e.g., apoptosis rates) using four-parameter logistic models (GraphPad Prism).

- LS Means Analysis : For in vivo studies (e.g., endometrial diameter), use mixed-effects models to account for repeated measures .

Q. How can researchers ensure reproducibility in this compound studies?

- Standardized Protocols : Adopt EP reference standards (e.g., this compound trometamol, D2255000) for purity and concentration validation .

- Detailed Method Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document cell culture conditions, administration routes, and statistical thresholds .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.